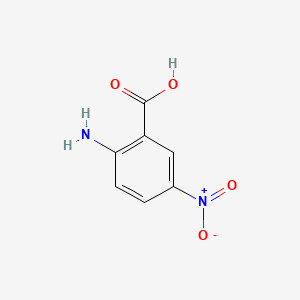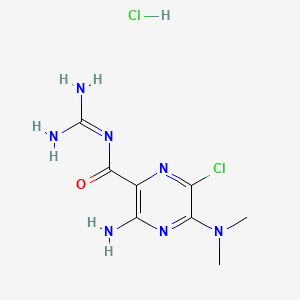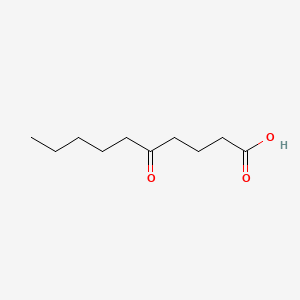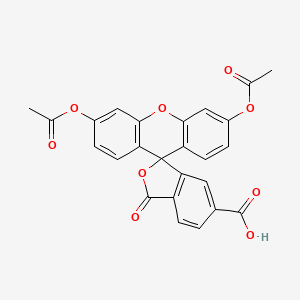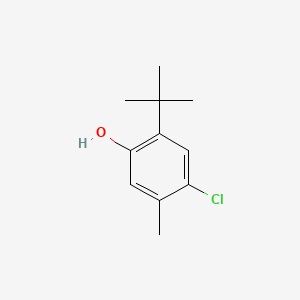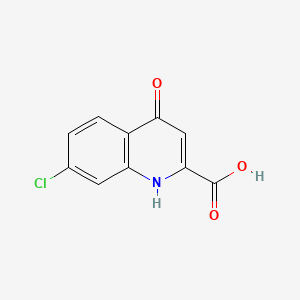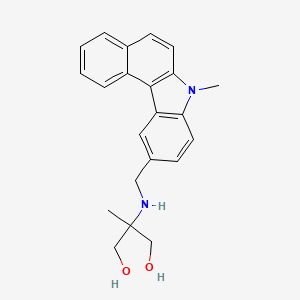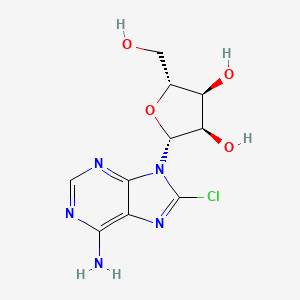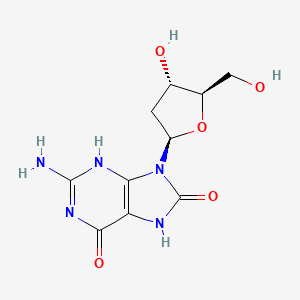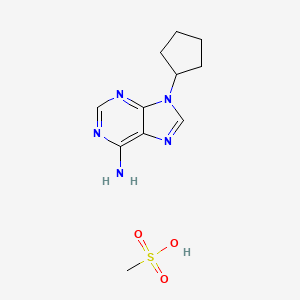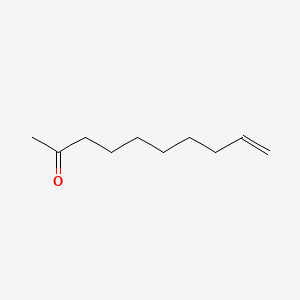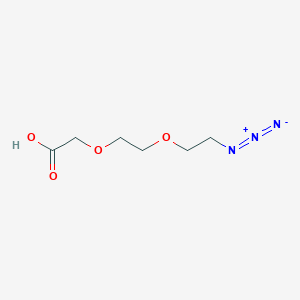
Azido-PEG2-CH2CO2H
Descripción general
Descripción
Azido-PEG2-CH2CO2H (APCH) is a novel synthetic compound developed in recent years that has potential applications in both in vivo and in vitro research. APCH is a polyethylene glycol derivative with an azide group attached to the end of the molecule, and a carboxylic acid group at the other end. This unique combination of functional groups makes APCH a useful tool for creating covalent bonds between molecules, allowing for the formation of new compounds and structures. In addition, APCH can be used to modify proteins and other biomolecules, making it an important tool for research in the fields of biochemistry and molecular biology.
Aplicaciones Científicas De Investigación
Azido-PEG2-CH2CO2H is a water-soluble reagent used in click chemistry . It contains an azide group and a terminal carboxylic acid . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
This compound is often used in bio-conjugation , a process that involves joining two biomolecules together. This can be useful in various fields of scientific research, including proteomics , where it can help scientists understand the structure and function of proteins.
-
Bioconjugation : Azido-PEG2-CH2CO2H is often used in bioconjugation , a process that involves joining two biomolecules together. This can be useful in various fields of scientific research, including proteomics , where it can help scientists understand the structure and function of proteins.
-
Drug Delivery : In the field of drug delivery, Azido-PEG2-CH2CO2H can be used to modify drug molecules to improve their solubility, stability, and bioavailability .
-
Surface Modification : Azido-PEG2-CH2CO2H can be used for the modification of surfaces, such as nanoparticles or medical devices, to improve their biocompatibility and reduce non-specific binding .
-
Diagnostic Imaging : In diagnostic imaging, Azido-PEG2-CH2CO2H can be used to attach imaging agents to target molecules, allowing for the visualization of biological processes in real-time .
-
Therapeutic Agent Synthesis : Azido-PEG2-CH2CO2H can be used in the synthesis of therapeutic agents, such as antibody-drug conjugates, where it can be used to attach a drug to an antibody that targets a specific disease site .
-
Biomarker Research : In biomarker research, Azido-PEG2-CH2CO2H can be used to label biomolecules of interest, allowing for their detection and quantification .
-
Bioconjugation : Azido-PEG2-CH2CO2H is often used in bioconjugation , a process that involves joining two biomolecules together. This can be useful in various fields of scientific research, including proteomics , where it can help scientists understand the structure and function of proteins.
-
Drug Delivery : In the field of drug delivery, Azido-PEG2-CH2CO2H can be used to modify drug molecules to improve their solubility, stability, and bioavailability .
-
Surface Modification : Azido-PEG2-CH2CO2H can be used for the modification of surfaces, such as nanoparticles or medical devices, to improve their biocompatibility and reduce non-specific binding .
-
Diagnostic Imaging : In diagnostic imaging, Azido-PEG2-CH2CO2H can be used to attach imaging agents to target molecules, allowing for the visualization of biological processes in real-time .
-
Therapeutic Agent Synthesis : Azido-PEG2-CH2CO2H can be used in the synthesis of therapeutic agents, such as antibody-drug conjugates, where it can be used to attach a drug to an antibody that targets a specific disease site .
-
Biomarker Research : In biomarker research, Azido-PEG2-CH2CO2H can be used to label biomolecules of interest, allowing for their detection and quantification .
Propiedades
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4/c7-9-8-1-2-12-3-4-13-5-6(10)11/h1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIIYNXOTJRSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG2-CH2CO2H | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Butoxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B1666347.png)
